![molecular formula C16H14Cl2N2O2 B3836680 N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B3836680.png)
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide
Vue d'ensemble
Description
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, AM251 has been widely used in scientific research to study the physiological and biochemical effects of CB1 antagonism.
Mécanisme D'action
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide acts as a competitive antagonist of CB1 receptors, blocking the binding of endocannabinoids and other CB1 agonists. This results in a decrease in CB1 receptor signaling, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has been shown to have a variety of physiological and biochemical effects in both animal and human studies. These include a decrease in food intake and body weight, a reduction in pain perception, and an improvement in insulin sensitivity. N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has also been shown to have potential therapeutic applications for addiction, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide in lab experiments is its potency and selectivity as a CB1 antagonist. This allows researchers to study the effects of CB1 antagonism without interfering with other physiological processes. However, one limitation of using N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide. One area of interest is the development of more selective CB1 antagonists with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of CB1 antagonists for conditions such as obesity, addiction, and pain management. Additionally, further research is needed to fully understand the physiological and biochemical effects of CB1 antagonism and its potential impact on human health.
Applications De Recherche Scientifique
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has been extensively used in scientific research to study the physiological and biochemical effects of CB1 antagonism. CB1 receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood regulation. CB1 antagonists like N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide have been shown to have potential therapeutic applications for a variety of conditions, including obesity, addiction, and pain management.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methylphenyl)-2,4-dichlorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-9-3-5-12(19-10(2)21)8-15(9)20-16(22)13-6-4-11(17)7-14(13)18/h3-8H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJBQISFHKZXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methylphenyl)-2,4-dichlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.